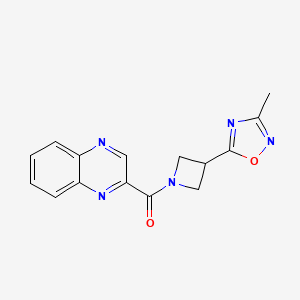
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The empirical formula of a related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, is C5H5N3O, and its molecular weight is 123.11 . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, indicate that it is a solid . The SMILES string is Cc1noc (CC#N)n1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Quinoxaline derivatives, such as those related to the chemical structure , have been synthesized and tested for antimicrobial and antifungal activities. Compounds with variations in the quinoxaline moiety have shown promising results against a variety of microorganisms. For instance, the synthesis of quinoxaline-based thiazolidinones and azetidinones revealed significant antimicrobial and antifungal efficacy (D. Vyas, N. Chauhan, A. Parikh, 2007). Another study synthesized new 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles, exhibiting potential as non-steroidal anti-inflammatory and analgesic agents, highlighting their versatile pharmacological applications (S. Wagle, A. V. Adhikari, N. Kumari, 2008).
Anticancer Applications
The research on quinoxaline derivatives extends into the exploration of anticancer activities. A convergent synthesis approach led to the creation of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and alkyl(aryl/heteroaryl) ketones. These compounds, under cytotoxicity evaluation, demonstrated significant effects in human leukocytes at high concentrations, indicating potential anticancer properties (H. Bonacorso et al., 2016).
Anti-Inflammatory and Analgesic Activities
The chemical framework of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone relates closely to compounds that have been explored for their anti-inflammatory and analgesic potentials. For example, derivatives synthesized for this purpose showed promising activity, further supporting the value of this chemical structure in developing new therapeutic agents (S. Wagle, A. V. Adhikari, N. Kumari, 2008).
Anticonvulsant Activities
Quinoxaline derivatives also possess potential anticonvulsant activities. The creation of quinoxaline ring-fused compounds with tetrazoles and oxadiazoles has been reported to exhibit a range of pharmacological activities, notably including anticonvulsant effects. This highlights the compound's relevance in the design and development of drugs targeting neurological disorders (Shashikala Kethireddy et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-17-14(22-19-9)10-7-20(8-10)15(21)13-6-16-11-4-2-3-5-12(11)18-13/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAACFJIJSUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
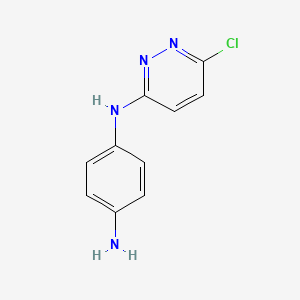
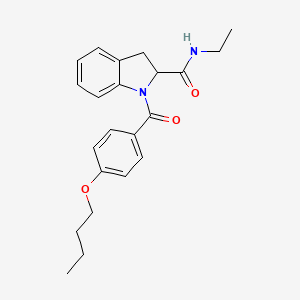
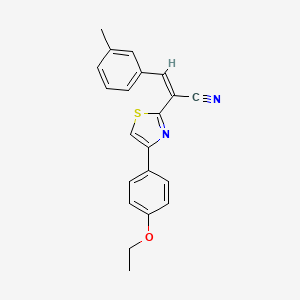
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
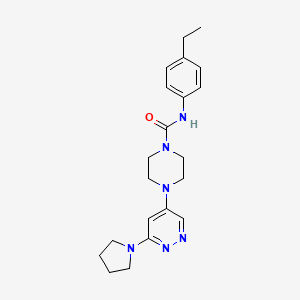
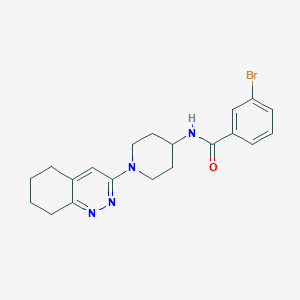
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
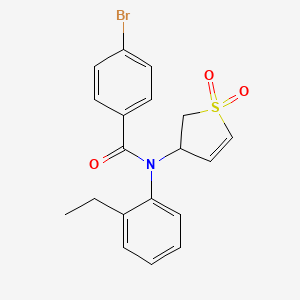
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)